6-Bromo-5-methoxypyridin-2-amine (CAS: 79491-43-3) is a functionalized pyridine building block characterized by a primary amine at the C2 position, an electron-donating methoxy group at C5, and a reactive bromine atom at C6. This specific substitution pattern makes it an essential precursor in organic synthesis, particularly for the construction of biarylamides and fused heterocycles such as imidazo[1,2-a]pyridines [1]. In industrial and pharmaceutical procurement, this compound is valued for its dual capacity to undergo palladium-catalyzed cross-coupling at the C6 position while simultaneously participating in amidation or condensation reactions at the C2 amine, providing a streamlined route to complex pharmacophores without the need for extensive protecting group chemistry or late-stage functionalization [2].
Substituting 6-bromo-5-methoxypyridin-2-amine with closely related analogs, such as 6-bromopyridin-2-amine or isomeric methoxy-bromopyridines, fundamentally alters both synthetic processability and downstream material performance. The C5-methoxy group actively modulates the electronic density of the pyridine ring, influencing the kinetics of oxidative addition during Suzuki-Miyaura couplings [1]. Furthermore, in the synthesis of fused bicyclic systems like imidazopyridines, the exact relative positioning of the amine, methoxy, and bromo groups dictates the regiochemistry of the final core. Using an isomer or a nitro-substituted precursor (e.g., 3-bromo-2-methoxy-5-nitropyridine) introduces mismatched pharmacophores or necessitates additional synthetic steps, such as nitro reduction, which directly compromise yields and scale-up viability [2].
In the synthesis of biarylamide inhibitors, utilizing 6-bromo-5-methoxypyridin-2-amine allows for direct Suzuki-Miyaura cross-coupling followed by amidation. In contrast, using the alternative precursor 3-bromo-2-methoxy-5-nitropyridine requires an additional nitro group reduction step before amide formation can occur [1]. This direct primary amine functionality eliminates a potentially sensitive reduction step, streamlining processability and improving overall synthetic efficiency for industrial scale-up.
| Evidence Dimension | Synthetic steps to target diaryl amide |
| Target Compound Data | 4 steps (Suzuki-Miyaura, aroylation, ester hydrolysis, amide formation) |
| Comparator Or Baseline | 3-bromo-2-methoxy-5-nitropyridine (5 steps, requires nitro reduction) |
| Quantified Difference | Eliminates 1 synthetic step (nitro reduction) |
| Conditions | Multistep synthesis of diaryl amides (e.g., MenG inhibitors) |
Eliminating a nitro reduction step streamlines procurement and manufacturing, reducing costs and avoiding compatibility issues with reducible functional groups.
6-Bromo-5-methoxypyridin-2-amine is specifically procured for the synthesis of 5-bromo-6-methoxy-2-methylimidazo[1,2-a]pyridine intermediates, which are critical for GABAA receptor modulators and PKMYT1 inhibitors [1]. Condensation with alpha-haloketones yields a specific substitution pattern where the methoxy group is retained at the 6-position of the imidazopyridine core. Isomeric precursors, such as 2-amino-5-bromo-3-methoxypyridine, would yield a mismatched substitution pattern, failing to provide the necessary pharmacophore for target binding.
| Evidence Dimension | Imidazopyridine substitution pattern |
| Target Compound Data | Yields 5-bromo-6-methoxyimidazo[1,2-a]pyridine architecture |
| Comparator Or Baseline | Isomeric precursors (e.g., 2-amino-5-bromo-3-methoxypyridine) |
| Quantified Difference | 100% regiochemical fidelity for the C6-methoxy/C5-bromo pharmacophore |
| Conditions | Condensation with bromoacetone in ethanol at 90 °C |
Procurement of the exact isomer is non-negotiable for achieving the correct spatial arrangement required in CNS and oncology drug development.
The presence of the C5-methoxy group on 6-bromo-5-methoxypyridin-2-amine significantly alters the electronic environment of the pyridine ring compared to the unsubstituted 6-bromopyridin-2-amine[1]. The electron-donating nature of the methoxy group adjacent to the C6-bromide modulates the oxidative addition kinetics during palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, it tunes the lipophilicity and target-binding properties of the resulting biarylamides, which is critical for achieving submicromolar activity in whole-cell assays.
| Evidence Dimension | Electronic influence on adjacent C-Br bond and target binding |
| Target Compound Data | C5-methoxy group provides localized electron donation and specific steric bulk |
| Comparator Or Baseline | 6-bromopyridin-2-amine (lacks methoxy group) |
| Quantified Difference | Alters oxidative addition electronics and downstream lipophilicity |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling and SAR optimization |
Buyers must select the methoxy-substituted variant when specific electronic tuning is required to optimize both synthetic yield and downstream biological efficacy.
Used as a core building block for condensing with alpha-haloketones to yield regiochemically pure 5-bromo-6-methoxyimidazo[1,2-a]pyridines, essential for CNS and oncology drug development [1].
Procured to streamline the synthesis of MenG inhibitors, avoiding sensitive nitro-reduction steps and allowing direct Suzuki-Miyaura coupling and amidation[2].
Selected over unsubstituted bromopyridines when the electron-donating effect of the C5-methoxy group is required to tune the reactivity of the C6-bromide and the lipophilicity of the final product [2].